molecular formula C16H12BrN3O2S B2957587 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide CAS No. 313262-06-5

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide

Cat. No.: B2957587
CAS No.: 313262-06-5
M. Wt: 390.26
InChI Key: NMRBYUOEOPXKEC-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide, a benzothiazole derivative, primarily targets enzymes like cyclo-oxygenase (COX) and urease . These enzymes play crucial roles in various biological processes. COX is involved in the biosynthesis of prostaglandins, which mediate inflammation and pain . Urease, on the other hand, is associated with the pathogenesis induced by Helicobacter pylori, which can lead to peptic ulcers and may even result in stomach cancer .

Mode of Action

The compound interacts with its targets, inhibiting their activity. For instance, it inhibits COX, thereby reducing the production of prostaglandins and alleviating inflammation and pain . It also exhibits significant urease inhibitory activities , which can help in managing Helicobacter pylori infections.

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting COX. This results in decreased production of prostaglandins, which are derived from arachidonic acid through the action of COX . By inhibiting urease, the compound disrupts the urea cycle, affecting the survival and virulence of Helicobacter pylori .

Pharmacokinetics

They are metabolized in the liver and excreted via the kidneys .

Result of Action

The inhibition of COX results in reduced inflammation and pain . The compound’s urease inhibitory activity can lead to decreased virulence of Helicobacter pylori, potentially aiding in the treatment of peptic ulcers and reducing the risk of stomach cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide typically involves multi-step reactions. One common method includes the acylation of 2-amino-6-bromobenzothiazole, followed by further functionalization. The initial step often involves the condensation of 2-aminobenzothiazole with an appropriate acylating agent under acidic or basic conditions to form the desired acetamide derivative .

Industrial Production Methods

Industrial production methods for such compounds often employ scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced amine derivatives .

Scientific Research Applications

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetamidobenzo[d]thiazol-2-yl)-2-bromobenzamide is unique due to its specific acetamide and bromobenzamide functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c1-9(21)18-10-6-7-13-14(8-10)23-16(19-13)20-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRBYUOEOPXKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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